Triphenylbismuth

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis

Field: Organic Chemistry

Methods: It acts as a catalyst for the addition of organoboranes and organolithium reagents to carbonyl compounds .

Results: The use of Triphenylbismuth leads to high yields of desired products, showcasing its efficiency as a catalyst in organic transformations .

Medicinal Chemistry

Field: Medicinal Chemistry

Methods: These compounds are synthesized and then tested against various strains of bacteria and parasites .

Results: The studies have reported significant inhibitory effects on the growth of these organisms, indicating the potential for therapeutic applications .

Materials Science

Field: Materials Science

Methods: A two-step synthesis method involving ultrasound treatment and low-temperature annealing is used to induce superconductivity .

Results: The synthesized material exhibits superconductivity at temperatures of 3.5 K and 7.2 K, with a critical magnetic field up to 1.0 Tesla .

Analytical Chemistry

Field: Analytical Chemistry

Methods: Techniques like gas electron diffraction and quantum chemical calculations are employed to understand the influence of relativistic effects on Triphenylbismuth .

Results: The research provides insights into the molecular structure and helps refine spectroscopic analysis techniques.

Catalysis in Cross-Coupling Reactions

Methods: The compound undergoes oxidative addition to form pentavalent bismuth derivatives, which are then used in the catalysis process .

Results: This application has led to the development of new synthetic routes for organic compounds, enhancing the scope of cross-coupling reactions .

Synthesis of Bismuth Halide Complexes

Field: Inorganic Chemistry

Methods: These complexes are typically synthesized from Triphenylbismuth using various halogenating agents .

Results: The resulting bismuth halide complexes exhibit unique properties that could be harnessed for further chemical applications .

Development of Antimicrobial Agents

Field: Biochemistry

Methods: The derivatives are tested in vitro for their efficacy in inhibiting microbial growth .

Results: Some derivatives have shown promising results, indicating potential use as antimicrobial agents .

Advanced Material Synthesis

Field: Nanotechnology

Methods: It is involved in the deposition processes and as a dopant to alter material properties .

Results: The use of Triphenylbismuth in material synthesis contributes to the creation of materials with improved electronic and optical properties .

Pharmaceutical Research

Field: Pharmacology

Methods: The compound is being explored for its biological activity and compatibility with other pharmaceutical ingredients .

Results: While still in the exploratory phase, Triphenylbismuth could lead to the development of new drugs or drug delivery systems .

Analytical Method Development

Methods: It may be used as a reagent or a standard in various spectroscopic and chromatographic techniques .

Results: The applications in analytical chemistry aim to enhance the accuracy and sensitivity of analytical measurements .

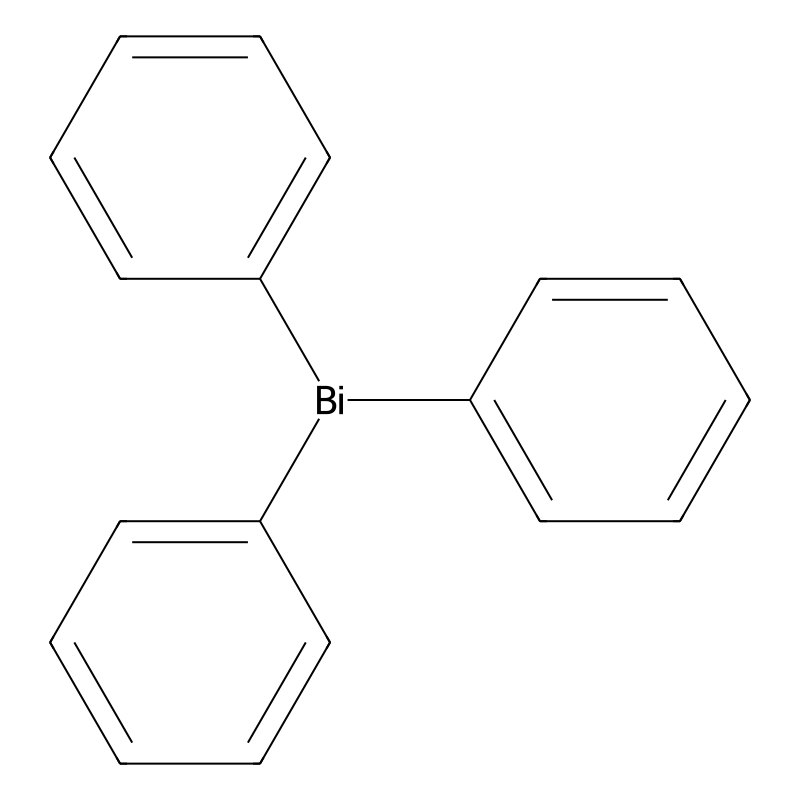

Triphenylbismuth, with the chemical formula Bi(C₆H₅)₃, is an organobismuth compound characterized by a central bismuth atom bonded to three phenyl groups. It appears as a white, air-stable solid that is soluble in various organic solvents. Triphenylbismuthine is notable for its structural resemblance to other organometallic compounds, particularly triphenylstibine, and features C-Bi-C bond angles of approximately 94 degrees . This compound has garnered interest due to its unique properties and versatility in

- Specific data on the toxicity of triphenylbismuth is limited. However, as an organometallic compound, it's advisable to handle it with caution using appropriate personal protective equipment due to potential unknown health risks.

- Organic bismuth compounds can be susceptible to oxidation, so proper storage and handling procedures are necessary to avoid decomposition [].

- Cross-Coupling Reactions: It acts as a phenyl donor in cross-coupling reactions facilitated by palladium(0) complexes, allowing for the formation of carbon-carbon bonds .

- Oxidative Addition: The compound readily undergoes oxidative addition, leading to the formation of bismuth(V) derivatives such as triphenylbismuth dichloride .

- Reactions with Acids: When reacted with trifluoromethanesulfonic acid, triphenylbismuth produces bismuth triflate and benzene as byproducts .

Triphenylbismuth exhibits biological activity that has been explored in various studies. Notably, it has been investigated for its potential antimicrobial properties against Helicobacter pylori, a bacterium associated with gastric ulcers. Research indicates that triphenylbismuth can inhibit the growth of this pathogen, suggesting its potential utility in medicinal chemistry .

The synthesis of triphenylbismuth typically involves the following methods:

- Grignard Reaction: A common synthesis route is through the reaction of bismuth trichloride with phenylmagnesium bromide in tetrahydrofuran (THF). This method allows for the efficient production of triphenylbismuth at low temperatures .

- Metathesis Reactions: Other synthetic approaches include metathesis reactions involving various bismuth precursors and organic reagents, which can yield diverse bismuth-containing compounds .

Triphenylbismuth finds applications across various fields:

- Organic Synthesis: It serves as a reagent in organic synthesis for arylation reactions and as a precursor for more complex bismuth compounds .

- Microelectronics: Its ability to form stable bonds with silicon makes it a candidate for doping silicon surfaces, which is crucial in the development of advanced semiconductor devices .

- Pharmaceuticals: Due to its biological activity against specific pathogens, it is being explored for potential therapeutic applications .

Studies have focused on the interactions of triphenylbismuth with silicon surfaces. Research utilizing atomic-resolution scanning tunneling microscopy and synchrotron-based X-ray photoelectron spectroscopy has revealed that triphenylbismuth can form both bismuth-silicon and phenyl-silicon bonds upon adsorption at room temperature. This interaction leads to further transformations upon thermal annealing, which can enhance the material properties of silicon substrates for electronic applications .

Several compounds share structural or functional similarities with triphenylbismuth. Below is a comparison highlighting their uniqueness:

| Compound | Formula | Key Features |

|---|---|---|

| Triphenylstibine | Sb(C₆H₅)₃ | Similar structure; used in similar cross-coupling reactions. |

| Pentaphenylbismuth | Bi(C₆H₅)₅ | Contains five phenyl groups; exhibits different reactivity patterns. |

| Bismuth(III) chloride | BiCl₃ | A precursor for synthesizing organobismuth compounds; more ionic character. |

| Triphenylbismuth dichloride | Bi(C₆H₅)₂Cl₂ | A derivative that showcases different oxidation states of bismuth. |

Triphenylbismuth stands out due to its unique combination of stability, reactivity in organic synthesis, and potential biological applications, making it an important compound in both academic research and industrial applications.

Organobismuth chemistry emerged in 1850 with Löwig and Schweizer’s synthesis of triethylbismuth, though progress remained sluggish until the 20th century. The 1934 discovery by Frederick Challenger that triphenylbismuth dihydroxide (Ph₃Bi(OH)₂) oxidizes alcohols marked a turning point, revealing bismuth’s potential in organic transformations. X-ray crystallographic studies in the 1960s, such as the determination of triphenylbismuth’s monoclinic structure (space group C2/c, a = 27.70 Å, b = 5.82 Å, c = 20.45 Å, β = 114.48°), provided critical insights into its pyramidal geometry and Bi–C bond characteristics.

The field accelerated in the 1980s with advances in stabilizing bismuth radicals, culminating in the 2015 isolation of monomeric Bi(II) species using bulky aryl substituents. These developments positioned triphenylbismuth as a model compound for exploring bismuth’s distinctive +3 and +5 oxidation states.

Chemical Identity and Nomenclature

Triphenylbismuth’s systematic IUPAC name, tris(benzene)bismuth, reflects its three phenyl groups bonded to a central bismuth atom. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₁₅Bi | |

| Molecular weight | 440.29 g/mol | |

| Melting point | 78–80°C | |

| Crystal system | Monoclinic | |

| Bi–C bond length | 2.24 Å (mean) | |

| C–Bi–C bond angle | 94° (mean) |

The compound’s low solubility in water (<0.1 g/L) but high solubility in aromatic solvents like benzene (∼15 g/100 mL at 25°C) stems from its nonpolar phenyl groups.

Position in Group 15 Organometallic Compounds

As the heaviest nonradioactive Group 15 element, bismuth exhibits distinct properties compared to nitrogen, phosphorus, arsenic, and antimony:

| Element | Bond Energy (Bi–C, kJ/mol) | Common Oxidation States | Hybridization |

|---|---|---|---|

| Nitrogen | 305 | -3, +3, +5 | sp³, sp² |

| Bismuth | 157 | +3, +5 | sp³ (distorted) |

The weak Bi–C bond (157 kJ/mol vs. 305 kJ/mol for N–C) enables unique reactivities, such as facile aryl transfer in cross-coupling reactions. Triphenylbismuth’s pyramidal structure—with C–Bi–C angles of 94°—contrasts sharply with the near-tetrahedral geometries of lighter analogs like triphenylphosphine (C–P–C ≈ 102°).

Significance in Synthetic Organic Chemistry

Triphenylbismuth’s synthetic utility arises from three key features:

- Lewis Acidity: The vacant 6p orbital facilitates coordination to electron-rich species, enabling catalysis in Friedel-Crafts alkylations.

- Redox Activity: Oxidation to Bi(V) derivatives (e.g., Ph₃BiCl₂) permits radical-mediated C–C bond formations.

- Aryl Transfer Capacity: Palladium-catalyzed reactions leverage its phenyl-donor capability for constructing biaryl systems.

A representative synthesis from bismuth trichloride demonstrates its accessibility:

3 C₆H₅MgBr + BiCl₃ → Bi(C₆H₅)₃ + 3 MgBrCl This method achieves 86% yield under optimized Grignard conditions.

Table 2: Catalytic Applications of Triphenylbismuth Derivatives

| Reaction Type | Catalyst | Efficiency (%) | Source |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd/Ph₃Bi | 92 | |

| Alcohol Oxidation | Ph₃Bi(O₂CCH₃)₂ | 88 | |

| Polymerization Initiation | Ph₃BiCl₂ | 95 |

These applications underscore triphenylbismuth’s versatility in modern organic synthesis, particularly in constructing complex architectures for pharmaceuticals and materials science.

| Method | Reagents | Solvent | Temperature | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| Grignard Reagent Approach | PhMgBr + BiCl₃ | Diethyl ether | 0°C to RT | 86-89 | 15-24 hours | [1] |

| Organolithium-Based Synthesis | PhLi + BiCl₃ | Diethyl ether/THF | 0°C to RT | 86 | 0.5-15 hours | [2] |

| Direct Transmetallation | C₆H₅-magnesium reagents + BiCl₃ | Anhydrous ether | Room temperature | 90+ | 2-24 hours | [5] |

| Industrial Method | Bromobenzene + Mg + BiCl₃ | THF/Benzene/Toluene | 20-120°C | 90+ | 2-24 hours | [5] |

Table 2: Green Chemistry Adaptations

| Green Approach | Traditional Alternative | Environmental Benefit | Yield Improvement | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide Oxidation | Halogen oxidants | No halogen waste | Direct crystallization | [6] |

| Bismuth Redox Catalysis | Traditional metal catalysts | Sustainable redox cycling | Catalytic efficiency | [7] |

| Water-based Solvents | Organic solvents | Reduced toxicity | Higher purity | [8] |

| Room Temperature Methods | High temperature reactions | Energy efficient | Mild conditions | [6] |

Table 3: Purification Techniques

| Purification Method | Solvent System | Purity Achieved | Yield Recovery | Temperature Required | Reference |

|---|---|---|---|---|---|

| Recrystallization from Ethanol | Ethanol | High purity | Good | Room temperature | [9] |

| Recrystallization from Et₂O | Diethyl ether | 94.5-95.7% w/w | 94.5-95.7% | Room temperature | [10] |

| Column Chromatography | Silica gel/DCM-hexane | Variable | Depends on conditions | Room temperature | [12] |

| Crystallization from Mixed Solvents | Petroleum spirit-chloroform (4:1) | 73% pure product | 73% | Room temperature | [11] |

Table 4: Reaction Optimization Parameters

| Parameter | Optimal Range | Effect on Yield | Critical Factors | Reference |

|---|---|---|---|---|

| Solvent Choice | THF/Et₂O | Solubility enhancement | Anhydrous conditions | [1] |

| Temperature | 0-25°C | Controls side reactions | Avoid overheating | [5] |

| Reagent Stoichiometry | 3:1 PhMgBr:BiCl₃ | Complete conversion | Slight excess Grignard | [2] |

| Reaction Time | 15-24 hours | Ensures completion | Monitor by TLC | [9] |

| Atmosphere | Anhydrous/inert | Prevents hydrolysis | Exclude moisture/air | [3] |

Purity

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 46 of 47 companies with hazard statement code(s):;

H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Hiromori Y, Ido A, Aoki A, Kimura T, Nagase H, Nakanishi T. Ligand Activity of Group 15 Compounds Possessing Triphenyl Substituent for the RXR and PPARγ Nuclear Receptors. Biol Pharm Bull. 2016;39(10):1596-1603. PubMed PMID: 27725436.

3: Fernández J, Amestoy H, Sardon H, Aguirre M, Varga AL, Sarasua JR. Effect of molecular weight on the physical properties of poly(ethylene brassylate) homopolymers. J Mech Behav Biomed Mater. 2016 Dec;64:209-19. doi: 10.1016/j.jmbbm.2016.07.031. Epub 2016 Aug 2. PubMed PMID: 27517665.

4: Bučinský L, Jayatilaka D, Grabowsky S. Importance of Relativistic Effects and Electron Correlation in Structure Factors and Electron Density of Diphenyl Mercury and Triphenyl Bismuth. J Phys Chem A. 2016 Aug 25;120(33):6650-69. doi: 10.1021/acs.jpca.6b05769. Epub 2016 Aug 16. PubMed PMID: 27434184.

5: Goswami M, Ashley DC, Baik MH, Pohl NL. Mechanistic Studies of Bismuth(V)-Mediated Thioglycoside Activation Reveal Differential Reactivity of Anomers. J Org Chem. 2016 Jul 15;81(14):5949-62. doi: 10.1021/acs.joc.6b00860. Epub 2016 Jun 24. PubMed PMID: 27295299.

6: Weis F, Seipenbusch M, Kasper G. Film Growth Rates and Activation Energies for Core-Shell Nanoparticles Derived from a CVD Based Aerosol Process. Materials (Basel). 2015 Mar 6;8(3):966-976. doi: 10.3390/ma8030966. PubMed PMID: 28787982; PubMed Central PMCID: PMC5455439.

7: Islam A, Da Silva JG, Berbet FM, da Silva SM, Rodrigues BL, Beraldo H, Melo MN, Frézard F, Demicheli C. Novel triphenylantimony(V) and triphenylbismuth(V) complexes with benzoic acid derivatives: structural characterization, in vitro antileishmanial and antibacterial activities and cytotoxicity against macrophages. Molecules. 2014 May 12;19(5):6009-30. doi: 10.3390/molecules19056009. PubMed PMID: 24824136.

8: Berger RJ, Rettenwander D, Spirk S, Wolf C, Patzschke M, Ertl M, Monkowius U, Mitzel NW. Relativistic effects in triphenylbismuth and their influence on molecular structure and spectroscopic properties. Phys Chem Chem Phys. 2012 Nov 28;14(44):15520-4. doi: 10.1039/c2cp43471g. Epub 2012 Oct 17. PubMed PMID: 23072773.

9: Anjaneyulu O, Maddileti D, Kumara Swamy KC. Structural motifs in phenylbismuth heterocyclic carboxylates--secondary interactions leading to oligomers. Dalton Trans. 2012 Jan 21;41(3):1004-12. doi: 10.1039/c1dt11207d. Epub 2011 Nov 21. PubMed PMID: 22105914.

10: Xu H, Abdulghani S, Behiri J, Sabokbar A. Osteolytic potential of triphenyl bismuth as an alternative contrast medium in acrylic bone cement. J Biomed Mater Res B Appl Biomater. 2005 Oct;75(1):64-73. PubMed PMID: 16015616.

11: Abdulghani SN, Nazhat SN, Behiri JC, Deb S. Effect of triphenyl bismuth on glass transition temperature and residual monomer content of acrylic bone cements. J Biomater Sci Polym Ed. 2003;14(11):1229-42. PubMed PMID: 14768910.

12: Thurston JH, Whitmire KH. Molecular precursors for ferroelectric materials: synthesis and characterization of Bi2M2(mu-O)(sal)4(Hsal)4(OEt)2 and BiM4(mu-O)4(sal)4(Hsal)3(O(i)Pr)4 (sal = O2CC6H4O, Hsal = O2CC6H4OH) (M = Nb, Ta). Inorg Chem. 2003 Mar 24;42(6):2014-23. PubMed PMID: 12639136.

13: Arata T, Oyama Y, Tabaru K, Satoh M, Hayashi H, Ishida S, Okano Y. Cytotoxic effects of triphenylbismuth on rat thymocytes: comparisons with bismuth chloride and triphenyltin chloride. Environ Toxicol. 2002 Oct;17(5):472-7. PubMed PMID: 12242678.

14: Deb S, Abdulghani S, Behiri JC. Radiopacity in bone cements using an organo-bismuth compound. Biomaterials. 2002 Aug;23(16):3387-93. PubMed PMID: 12099281.

15: Lang LA, Mattie PA, Rawis HR. The effect of triphenylbismuth on the radiopacity and performance properties of compression- and injection-molded denture resins. J Prosthodont. 2000 Mar;9(1):23-9. PubMed PMID: 11074025.

16: Rawls HR, Granier RJ, Smid J, Cabasso I. Thermomechanical investigation of poly(methylmethacrylate) containing an organobismuth radiopacifying additive. J Biomed Mater Res. 1996 Jul;31(3):339-43. PubMed PMID: 8806059.

17: Mattie PA, Rawls HR, Cabasso I. Development of a radiopaque, autopolymerizing dental acrylic resin. J Prosthodont. 1994 Dec;3(4):213-8. PubMed PMID: 7866504.

18: Rawls HR, Marshall MV, Cardenas HL, Bhagat HR, Cabasso I. Cytotoxicity evaluation of a new radiopaque resin additive--triphenyl bismuth. Dent Mater. 1992 Jan;8(1):54-9. PubMed PMID: 1521685.

19: ADLOFF-BACHER M, ADLOFF JP. [ON THE LABELLING OF TRIPHENYL-BISMUTH BY RADIOACTIVE BISMUTH: CHROMATOGRAPHIC STUDY]. J Chromatogr. 1964 Jun;14:70-5. French. PubMed PMID: 14194377.